molecular formula C18H16ClN3O2 B2741307 2-((1-(3-Chlorobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile CAS No. 2034560-10-4

2-((1-(3-Chlorobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile

Cat. No. B2741307
CAS RN: 2034560-10-4
M. Wt: 341.8
InChI Key: FUHCRYQZXVHLGC-UHFFFAOYSA-N
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Description

2-((1-(3-Chlorobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile is a synthetic compound that belongs to the class of benzoylpiperidines. It is a white crystalline powder that is used in scientific research for its potential therapeutic properties.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives, including 2-((1-(3-Chlorobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile , serve as essential building blocks for drug development. Their six-membered piperidine ring provides structural diversity and favorable pharmacokinetic properties. Researchers explore modifications around the piperidine core to design novel drugs targeting specific receptors or enzymes. Potential applications include antiviral agents, antipsychotics, and anticancer drugs .

PROTAC® Development

Piperidine-containing linkers find applications in PROTAC® (PROteolysis TAgeting Chimeras) technology. These bifunctional molecules recruit E3 ligases to degrade target proteins. The compound 2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid serves as a rigid linker for PROTAC® development . Similarly, 2-((1-(3-Chlorobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile could be explored in this context.

Mechanism of Action

Target of Action

The primary targets of the compound “2-((1-(3-Chlorobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile” are currently unknown. This compound is a derivative of piperidine , which is a common structural motif in many pharmaceuticals and natural products . Therefore, it may interact with a variety of biological targets.

Mode of Action

Piperidine derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding, ionic interactions, and hydrophobic interactions . The presence of the chlorobenzoyl and isonicotinonitrile groups may also influence the compound’s interaction with its targets.

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological processes, including neurotransmission, immune response, and cell growth . The compound’s effects on these pathways would depend on its specific targets and mode of action.

Pharmacokinetics

For example, the piperidine ring may enhance the compound’s lipophilicity, potentially improving its absorption and distribution .

Result of Action

Given its structural similarity to other piperidine derivatives, it may have a range of potential effects, such as modulating neurotransmission, influencing cell growth, or modulating immune response .

properties

IUPAC Name

2-[1-(3-chlorobenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c19-15-4-1-3-14(10-15)18(23)22-8-2-5-16(12-22)24-17-9-13(11-20)6-7-21-17/h1,3-4,6-7,9-10,16H,2,5,8,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHCRYQZXVHLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Cl)OC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(3-Chlorobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile

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